3-Oxazolidinecarboxylic acid, 4-ethyl-5-oxo-, phenylmethyl ester, (R)- 3-Oxazolidinecarboxylic acid, 4-ethyl-5-oxo-, phenylmethyl ester, (R)-
Brand Name: Vulcanchem
CAS No.: 189878-68-0
VCID: VC17314046
InChI: InChI=1S/C13H15NO4/c1-2-11-12(15)18-9-14(11)13(16)17-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1
SMILES:
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

3-Oxazolidinecarboxylic acid, 4-ethyl-5-oxo-, phenylmethyl ester, (R)-

CAS No.: 189878-68-0

Cat. No.: VC17314046

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

3-Oxazolidinecarboxylic acid, 4-ethyl-5-oxo-, phenylmethyl ester, (R)- - 189878-68-0

Specification

CAS No. 189878-68-0
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name benzyl (4R)-4-ethyl-5-oxo-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C13H15NO4/c1-2-11-12(15)18-9-14(11)13(16)17-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1
Standard InChI Key QYVQZPYUPPIJQM-LLVKDONJSA-N
Isomeric SMILES CC[C@@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2
Canonical SMILES CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, benzyl (4R)-4-ethyl-5-oxo-1,3-oxazolidine-3-carboxylate, reflects its stereochemistry and functional groups. Key identifiers include:

PropertyValue
CAS Number189878-68-0
Molecular FormulaC₁₃H₁₅NO₄
Molecular Weight249.26 g/mol
InChI KeyQYVQZPYUPPIJQM-LLVKDONJSA-N
Isomeric SMILESCC[C@@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2

The oxazolidine ring’s rigidity and the ester group’s hydrolytic stability make this compound a valuable scaffold for drug design . The (R)-configuration at the 4-position influences its interactions in chiral environments, critical for enantioselective synthesis .

Synthesis and Stereochemical Control

While detailed protocols for synthesizing this specific enantiomer are sparse, analogous oxazolidine derivatives are typically constructed via ring-closing strategies. A proposed route involves:

  • Oxazolidine Ring Formation: Cyclization of a β-amino alcohol with a carbonyl source under acidic conditions.

  • Ethyl Group Introduction: Alkylation at the 4-position using ethyl halides or via conjugate addition .

  • Esterification: Reaction with benzyl alcohol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

The stereochemical outcome is controlled using chiral auxiliaries or asymmetric catalysis. For example, the PDF in describes zinc–copper-mediated 1,4-conjugate additions in aqueous media to achieve high diastereoselectivity (>95% de) in oxazolidinone syntheses. Such methods could be adapted for introducing the ethyl group while preserving the (R)-configuration .

Applications in Pharmaceutical Chemistry

Oxazolidinones are renowned for their bioactivity, particularly as antibiotics (e.g., linezolid). While this compound is labeled for research use only, its structural features suggest potential roles:

  • Chiral Intermediates: The phenylmethyl ester acts as a protecting group, enabling subsequent hydrolysis to carboxylic acids for peptide coupling .

  • Antimicrobial Scaffolds: The keto group at C5 may participate in hydrogen bonding with bacterial targets, akin to clinically used oxazolidinones .

Comparative analysis with the (S)-enantiomer (CAS 89969-26-6) reveals divergent biological activities. For instance, the (S)-configured analog with a 3-oxopropyl group (C₁₄H₁₅NO₅) showed 73% yield in a synthetic route involving chloroformylation , highlighting the impact of stereochemistry on reactivity.

Physicochemical Properties and Stability

The compound’s stability is attributed to the oxazolidine ring’s resistance to ring-opening under physiological conditions. Key properties include:

  • Hydrolytic Stability: The phenylmethyl ester reduces susceptibility to esterases compared to methyl esters.

  • Thermal Stability: Decomposition above 200°C, as inferred from related oxazolidinones .

A comparative table with analogs illustrates structural influences:

Compound (CAS)SubstituentMolecular WeightKey Application
189878-68-04-Ethyl249.26Chiral intermediates
89969-26-6 4-(3-Oxopropyl)277.28Synthetic intermediates
55740-07-3 4-Phenylmethyl311.33Polymer chemistry

The 4-phenylmethyl analog (C₁₈H₁₇NO₄) demonstrates increased molecular weight and hydrophobicity, expanding its utility in polymer-based drug delivery systems .

Recent Advances and Future Directions

Recent literature emphasizes green synthesis approaches. The aqueous-phase conjugate addition described in aligns with trends toward solvent-free methodologies. Future research should explore:

  • Catalytic Asymmetric Synthesis: Developing transition-metal catalysts to enhance enantiomeric excess.

  • Biological Profiling: Evaluating antimicrobial or anticancer activity given the keto group’s electrophilic nature.

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